molecular formula C19H15N5O2 B2421799 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide CAS No. 1396765-30-2

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2421799
CAS No.: 1396765-30-2
M. Wt: 345.362
InChI Key: MHNPURFXKURBQX-UHFFFAOYSA-N
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Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline ring fused with a phthalazinone moiety

Mechanism of Action

Target of Action

The primary target of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in DNA repair. This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Biochemical Pathways

The inhibition of PARP by this compound affects the DNA repair pathways PARP is involved in the base excision repair (BER) pathway, a key pathway in repairing single-strand breaks (SSBs) in DNA When PARP is inhibited, SSBs persist, leading to the formation of double-strand breaks (DSBs) when the replication fork encounters the SSBs

Result of Action

The result of the action of this compound is the induction of cell death . By inhibiting PARP and disrupting the DNA repair process, it causes the accumulation of DNA damage in cells. This is particularly lethal to cancer cells that have defects in other DNA repair pathways, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate. This intermediate is then reacted with quinoxaline-2-carboxylic acid under specific conditions to form the final compound. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the quinoxaline ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups onto the quinoxaline ring, leading to a wide range of derivatives.

Scientific Research Applications

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide

Uniqueness

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline ring and a phthalazinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-24-19(26)13-7-3-2-6-12(13)16(23-24)10-21-18(25)17-11-20-14-8-4-5-9-15(14)22-17/h2-9,11H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNPURFXKURBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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